2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride

説明

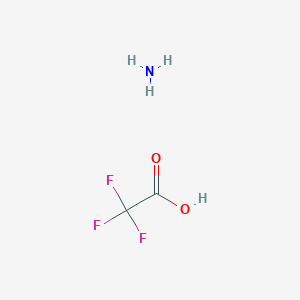

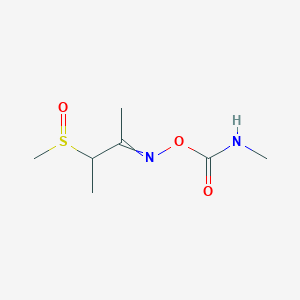

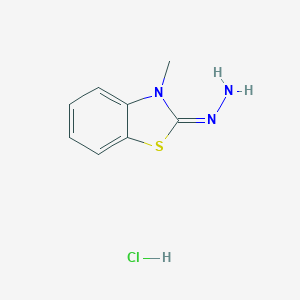

“2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride” is a chemical compound with the molecular formula C8H9N3S . It is also known by other names such as “3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE”, “(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine”, and "(Z)-2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole" .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazolone ring with a methyl group and a hydrazone group attached . The exact 3D conformer or crystal structure is not provided in the search results.

Chemical Reactions Analysis

This compound is used as a reagent for the spectrophotometric determination of aliphatic aldehydes and for the determination of hexosamines in glycosaminoglycans . It is also used in a new peroxidase color reaction and for the spectrophotometric determination of traces of selenium (IV) in environmental samples .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 342.9±25.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, an enthalpy of vaporization of 58.7±3.0 kJ/mol, and a flash point of 161.2±23.2 °C . It also has a molar refractivity of 50.9±0.5 cm3, a polar surface area of 67 Å2, a polarizability of 20.2±0.5 10-24 cm3, and a molar volume of 130.2±7.0 cm3 .

科学的研究の応用

Antitumor Activity

A study conducted by Ibrahim et al. (2015) synthesized derivatives of 3-Methyl-2-benzothiazolinone hydrazone and evaluated their antitumor activity in vitro against a panel of human solid tumor cell lines, including liver (HepG2) and breast (MCF-7) cancer cell lines. The study found that certain derivatives exhibited significant antitumor activities, suggesting potential applications of these compounds in cancer therapy (Ibrahim et al., 2015).

Antimicrobial and Antifungal Activities

Research by Kale et al. (2020) focused on the synthesis of substituted hydrazone Schiff’s bases derived from benzothiazolyl and benzimidazolyl, evaluating their antifungal activity against Candida albicans and Pityrosporum ovale. This study highlights the potential use of these compounds in treating fungal infections, especially in cases caused by Candida albicans, a common pathogen responsible for skin infections (Kale et al., 2020).

Chemical Synthesis and Characterization

A study by Yosef (2010) detailed the preparation, thermolysis, and photolysis of new thiophosphoramidates derived from 3-Methyl-2-Benzothiazolinone Hydrazone. This research contributes to the understanding of the chemical behavior of benzothiazolinone derivatives under various conditions, providing insights into their stability, reactivity, and potential applications in material science (Yosef, 2010).

Antidiabetic and Hypoglycemic Activities

The synthesis and evaluation of benzothiazolyl hydrazones as hypoglycemic and antimicrobial agents were explored by Mor et al. (2019). Their research demonstrated significant antidiabetic and antimicrobial activities, indicating the therapeutic potential of these compounds in managing diabetes and infections (Mor et al., 2019).

Quantitative Analysis Method Development

Valero et al. (2003) developed a method for the quantitative determination of acetaminophen by measuring the oxidation kinetics in the presence of 3-methyl-2-benzothiazolone hydrazone (Besthorn's hydrazone). This innovative analytical technique provides a rapid and accurate method for drug quantification, showcasing another unique application of benzothiazolone hydrazones (Valero et al., 2003).

Safety And Hazards

特性

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884060 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride | |

CAS RN |

4338-98-1, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。